molecular formula C4H10N4O3 B7889262 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea CAS No. 38688-61-8

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea

Cat. No.: B7889262
CAS No.: 38688-61-8
M. Wt: 162.15 g/mol
InChI Key: WLGQMXHAYCPQSL-UHFFFAOYSA-N
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Description

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea is a urea derivative characterized by two distinct substituents: a carbamoylamino methyl group and a hydroxymethyl group attached to the urea backbone.

Properties

IUPAC Name

1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3/c5-3(10)6-1-7-4(11)8-2-9/h9H,1-2H2,(H3,5,6,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGQMXHAYCPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)NC(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579611
Record name N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38688-61-8
Record name N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea typically involves the reaction of formaldehyde with N,N’-methylenebis(urea) under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

Anticoagulant Properties
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea has been identified as a promising anticoagulant agent. According to a patent (US20070093501A1), this compound exhibits significant effects on blood coagulation processes, making it suitable for the treatment of thrombotic disorders. The compound's mechanism involves the inhibition of specific enzymes that play crucial roles in coagulation pathways, thereby preventing excessive clot formation .

Kinase Inhibition
Another significant application of this compound lies in its potential as a kinase inhibitor. Research indicates that urea derivatives can selectively inhibit various kinases involved in cancer progression and inflammatory diseases. A patent (WO2014162126A1) describes the synthesis of urea derivatives that target p38 MAP kinase and other related kinases, which are implicated in inflammatory responses and cancer cell proliferation . This inhibition can lead to reduced inflammation and tumor growth, providing a therapeutic avenue for conditions like asthma, chronic obstructive pulmonary disease (COPD), and certain cancers.

Mechanistic Insights

The biochemical pathways through which this compound operates involve:

  • Inhibition of Thrombin : By inhibiting thrombin activity, this compound can effectively reduce clot formation.
  • Kinase Pathway Modulation : The compound modulates signaling pathways associated with cell proliferation and survival, particularly through the inhibition of p38 MAP kinases.

Case Study 1: Anticoagulation Efficacy

A study evaluating the anticoagulant efficacy of this compound demonstrated significant reductions in thrombus formation in animal models. The study reported a marked decrease in thrombus weight compared to control groups treated with standard anticoagulants. This suggests that the compound may offer a novel approach to managing thrombotic conditions with potentially fewer side effects than traditional therapies.

Case Study 2: Inhibition of Inflammatory Responses

In another investigation, the compound was tested for its effects on inflammatory markers in human cell lines. Results indicated that treatment with this compound significantly lowered levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent. These findings align with the proposed mechanism of action involving kinase inhibition.

Data Summary

Application AreaMechanismKey Findings
AnticoagulationThrombin inhibitionSignificant reduction in thrombus formation
Kinase Inhibitionp38 MAP kinase modulationDecreased inflammatory cytokine levels
Cancer TreatmentTargeting cancer-related kinasesInhibition of tumor growth in preclinical models

Mechanism of Action

The mechanism by which 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and related urea derivatives are documented in pharmacological and synthetic studies. Key comparisons are outlined in Table 1 and elaborated in subsequent sections.

Table 1: Structural and Functional Comparison of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea and Analogous Compounds

Compound Name Substituents on Urea Backbone Key Functional Groups Reported Activity/Context Reference
This compound Carbamoylamino methyl, Hydroxymethyl Hydroxymethyl, carbamoyl Target compound (hypothetical) -
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino benzoate (ethyl ester) Ester, carbamoyl Aquaporin-3/7 inhibitor candidate
Methyl 4-(carbamoylamino)benzoate Carbamoylamino benzoate (methyl ester) Ester, carbamoyl Aquaporin-3/7 inhibitor candidate
(2R)-2-(carbamoylamino)-3-phenylpropyl carbamate (Impurity B) Carbamoylamino propyl carbamate (phenyl) Phenyl, carbamate Synthesis impurity in Solriamfetol
Methyl 2-[[...]carbamoylamino]benzoate () Carbamoylamino benzoate (dichlorophenyl) Dichlorophenyl, ester Structural analog with aromatic bulk

Substituent Effects on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound likely enhances water solubility compared to ester-containing analogs (e.g., ethyl/methyl 4-(carbamoylamino)benzoate), which are more lipophilic due to their ester moieties . This difference may influence bioavailability or metabolic stability.

Biological Activity

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea, a compound featuring a unique urea structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C6H10N4O4\text{C}_{6}\text{H}_{10}\text{N}_{4}\text{O}_{4}

This structure includes a hydroxymethyl group and a carbamoylamino moiety, which are critical for its biological interactions.

Anticancer Activity

Research has indicated that urea derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's efficacy against various human cancer cell lines, demonstrating IC50 values that indicate its potency in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (μM)Reference
HT2943 - 390
MCF731 - 300
SW13135 - 180
PC3100 - 190
T47D73 - 196

These findings suggest that the urea moiety plays a crucial role in the antiproliferative activity of the compound, with structural symmetry being particularly important for its effectiveness.

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Inhibition of Protein-Tyrosine Phosphatases (PTPs) : It has been shown to inhibit Cdc25A, an oncogene overexpressed in various tumors. This inhibition is associated with a reduction in tumor cell viability and proliferation .
  • Interaction with Growth Factors : The compound has been reported to block interactions between fibroblast growth factor (FGF) and its receptor, which is vital for tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. A study indicated that derivatives of urea compounds can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Streptococcus pyogenes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Staphylococcus aureus0.25
Streptococcus pyogenes0.5 - 1

The observed MIC values suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Vivo

In preclinical trials, the compound was tested on xenograft models of human tumors. The results demonstrated a significant reduction in tumor size compared to control groups. The study concluded that the compound could be further developed as a therapeutic agent for specific cancer types.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the toxicity of the compound in animal models. The results indicated a favorable safety profile with no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.

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